2,4-Dimethylthiazole-5-carboxylic acid

Catalog No.
S710623
CAS No.
53137-27-2
M.F
C6H7NO2S
M. Wt
157.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylthiazole-5-carboxylic acid

CAS Number

53137-27-2

Product Name

2,4-Dimethylthiazole-5-carboxylic acid

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

InChI

InChI=1S/C6H7NO2S/c1-3-5(6(8)9)10-4(2)7-3/h1-2H3,(H,8,9)

InChI Key

MQGBARXPCXAFRZ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C(=O)O

solubility

>23.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2,4-dimethyl-5-thiazolecarboxylic acid

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)O

2,4-Dimethylthiazole-5-carboxylic acid is an aromatic carboxylic acid with the molecular formula C6H7NO2SC_6H_7NO_2S and a molecular weight of 157.19 g/mol. It is characterized by its thiazole ring structure, which contributes to its unique chemical properties. The compound appears as a white to orange crystalline powder and has a melting point of approximately 234 °C (decomposes) . It is classified as a heterocyclic compound, making it significant in various chemical applications.

As a Heterocyclic Building Block:

2,4-Dimethylthiazole-5-carboxylic acid (2,4-DMTC) is a valuable tool in drug discovery due to its specific functionality and ability to modify lead compounds. Its heterocyclic structure, containing a five-membered ring with nitrogen and sulfur atoms, allows it to interact with various biological targets []. Researchers can strategically incorporate 2,4-DMTC into the chemical structure of potential drugs, potentially improving their binding affinity, selectivity, and overall efficacy [, ].

Medicinal Chemistry Applications:

The presence of a carboxylic acid group in 2,4-DMTC enables its use in forming amide bonds with other molecules. This property makes it particularly useful for creating prodrugs, which are inactive chemical compounds that get converted into their active forms within the body. By attaching 2,4-DMTC to a drug molecule through an amide bond, researchers can control the drug's release and improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion [].

Typical for carboxylic acids and thiazoles:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of 2,4-dimethylthiazole.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The thiazole ring can undergo nucleophilic attacks at the carbon atoms adjacent to the nitrogen atom.

These reactions highlight its potential as a versatile building block in organic synthesis .

Several methods are available for synthesizing 2,4-dimethylthiazole-5-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors like α-amino acids or thioamides, cyclization can yield the desired thiazole structure.
  • Functionalization of Thiazoles: Existing thiazole derivatives can be modified through carboxylation reactions to introduce the carboxylic acid group.
  • Multistep Synthesis: A combination of various organic reactions can be employed to construct the compound from simpler organic molecules.

These methods underscore its accessibility for research and industrial applications .

2,4-Dimethylthiazole-5-carboxylic acid finds applications in:

  • Drug Development: As a building block for synthesizing pharmaceutical compounds.
  • Chemical Research: Used in studies involving thiazole derivatives and their biological implications.
  • Agricultural Chemistry: Potentially utilized in developing agrochemicals due to its biological activity .

Several compounds share structural similarities with 2,4-dimethylthiazole-5-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-MethylthiazoleThiazole ring with one methyl groupLess functionalized; lower reactivity
4-MethylthiazoleThiazole ring with one methyl groupSimilar reactivity but different substitution patterns
2-AminothiazoleThiazole ring with an amino groupExhibits different biological activities due to amino functionality
2,5-DimethylthiazoleTwo methyl groups on the thiazole ringDifferent steric effects influencing reactivity
Thiazole-5-carboxylic acidThiazole ring with a carboxylic acidLacks additional methyl groups affecting solubility

The distinct arrangement of functional groups in 2,4-dimethylthiazole-5-carboxylic acid sets it apart from these similar compounds, enhancing its utility in specific chemical and biological contexts .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

157.01974964 g/mol

Monoisotopic Mass

157.01974964 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4-Dimethylthiazole-5-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types